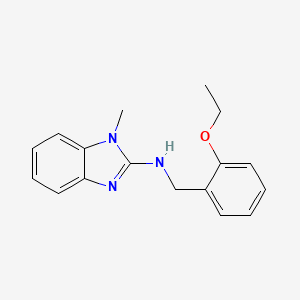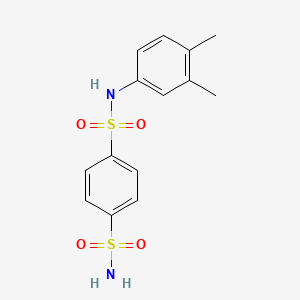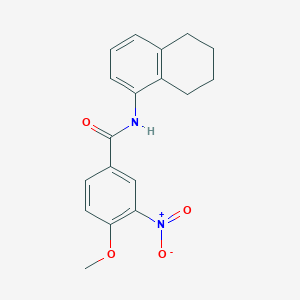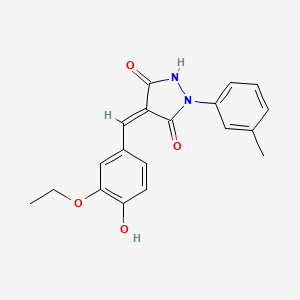![molecular formula C18H12N4O2S B5804368 2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide" belongs to a class of organic compounds known for their heterocyclic structure, which includes quinoline and thiazole rings. These structures are significant in medicinal chemistry due to their biological activities and applications in drug design.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, starting from basic heterocyclic compounds and employing methods such as oxidative cyclization, condensation, and substitution reactions. For example, oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide has been used to synthesize novel quinoline derivatives with potential antibacterial activity (Joshi et al., 2011). These methods may be adapted for the synthesis of "this compound", utilizing appropriate starting materials and reaction conditions tailored to incorporate the specific thiazolyl and pyridinyl groups into the quinoline framework.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, with additional heterocyclic rings such as thiazole introducing further complexity. Crystallographic studies can provide detailed insights into the arrangement of these rings, intermolecular interactions, and the overall three-dimensional conformation of the compound. For instance, the crystal structure of related compounds has been elucidated using X-ray diffraction, revealing the stereochemistry and electronic distribution that could influence the compound's reactivity and biological activity (Guillon et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used in the development of various drug molecules with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives have been used in the development of antitumor drugs, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structure . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16-9-12(11-5-1-2-6-13(11)20-16)17(24)22-18-21-15(10-25-18)14-7-3-4-8-19-14/h1-10H,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJXNRJJJBASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)


![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)


![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
